molecular formula C13H15F3N2O2 B7976835 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B7976835
M. Wt: 288.27 g/mol
InChI Key: HKXLQXGDOXPKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-17-4-6-18(7-5-17)11-3-2-9(12(19)20)8-10(11)13(14,15)16/h2-3,8H,4-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLQXGDOXPKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The trifluoromethyl and piperazine groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can contribute to its overall biological activity. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid
  • CAS No.: 859282-11-4
  • Molecular Formula : C₁₄H₁₇F₃N₂O₂
  • Molecular Weight : 302.29 g/mol .

Key Properties :

  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 369.0 ± 42.0 °C
  • Applications : A critical intermediate in kinase inhibitor synthesis (e.g., ponatinib metabolites) .

Comparison with Structural Analogs

Piperazine-Modified Benzoic Acid Derivatives

The compound’s piperazine-methyl and trifluoromethyl groups are pivotal for its bioactivity. Below is a comparison with analogs differing in substituents or ring systems:

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Findings
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid (Main Compound) -CH₂-(4-methylpiperazine), -CF₃ 302.29 94% synthesis yield; potent B-RAFV600E/C-RAF kinase inhibition .
4-((4-Methyl-1,4-diazepan-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (4b) 1,4-diazepane ring (7-membered) 316.32 Reduced kinase inhibition compared to 4a; lower solubility .
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (4c) Ethyl-piperazine substitution 316.31 Comparable activity to 4a but altered pharmacokinetics .
3-(4-Methylpiperazin-1-yl)benzoic acid Piperazine at position 3, no -CF₃ 220.26 Lower metabolic stability; limited kinase inhibition .

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and hydrophobic interactions in kinase binding pockets .
  • 7-membered diazepane rings (e.g., 4b) reduce activity due to conformational flexibility, while ethyl-piperazine (4c) maintains potency but alters clearance rates .

Functionalized Benzamide Derivatives

Compound 64 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide):

  • Structural Features : Adds sulfamoyl and chloropropoxy groups to the benzoic acid core.
  • Activity : Enhanced binding affinity for kinase targets due to sulfamoyl’s hydrogen-bonding capacity .
  • Synthesis : 76% yield via hydrolysis of methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate .

Sulfonyl and Halogen-Substituted Analogs

Compound Name Modifications Molecular Weight (g/mol) Impact on Properties
2-[(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]benzoic acid Sulfonyl group insertion 438.35 Increased acidity (pKa ~3.1); improved solubility in polar solvents .
4-Chloro-3-[(4-methylpiperidine-1-yl)sulfonyl]benzoic acid Chlorine and sulfonyl groups 317.79 Enhanced electron-withdrawing effects; potential for covalent binding .

Celecoxib-Related Derivatives

4-[2-(4-Sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid :

  • Structural Divergence : Pyrazole ring replaces piperazine.
  • Activity : Targets cyclooxygenase-2 (COX-2) instead of kinases; highlights role of trifluoromethyl in diverse therapeutic contexts .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. First, introduce the trifluoromethyl group via electrophilic aromatic substitution (e.g., using CF₃I/Cu-mediated conditions) or cross-coupling reactions (e.g., Kumada coupling with CF₃-containing reagents). The piperazine moiety is then introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) and optimized temperatures (80–100°C). Post-synthetic purification involves recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Reaction progress should be monitored via TLC or HPLC .

Q. How can the compound’s purity and structural integrity be validated?

Use a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR (400 MHz, methanol-d₄) to confirm substituent positions (e.g., δ 8.16 ppm for aromatic protons, 172.56 ppm for the carboxylic acid carbon) .
  • HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to assess purity (>95%).
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • Mass spectrometry (ESI-MS or HRMS) for molecular ion confirmation .

Q. What role does the trifluoromethyl group play in the compound’s electronic properties?

The -CF₃ group is a strong electron-withdrawing substituent, inducing meta/para-directing effects in electrophilic reactions. It enhances metabolic stability by reducing oxidative degradation and improves binding affinity to hydrophobic pockets in target proteins. Comparative studies with -CH₃ or -Cl analogs (via Hammett σ constants) and spectroscopic shifts (e.g., downfield ¹³C NMR signals for the CF₃-bearing aromatic carbon) validate its electronic impact .

Advanced Research Questions

Q. How can low aqueous solubility be addressed for in vitro bioassays?

Strategies include:

  • Salt formation (e.g., sodium or hydrochloride salts) to improve polarity.
  • Co-solvent systems (DMSO:PBS mixtures ≤1% v/v).
  • Prodrug derivatization (e.g., methyl ester hydrolysis in physiological conditions).
  • Micellar encapsulation (using Pluronic F-68 or cyclodextrins). Solubility is quantified via the shake-flask method (UV-Vis spectroscopy at λmax) .

Q. How to resolve contradictory bioactivity data across studies?

Key factors to investigate:

  • Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations.
  • Purity discrepancies : Re-analyze batches via HPLC and LC-MS to rule out impurities (e.g., dealkylated byproducts).
  • Stereochemical considerations : If applicable, use chiral HPLC to confirm enantiopurity.
  • Binding validation : Confirm target engagement via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .

Q. What is the structure-activity relationship (SAR) of piperazine substitutions?

Systematic SAR studies involve synthesizing analogs with varied piperazine substituents (e.g., 4-methyl, 4-acetyl, or 4-phenyl groups). Biological testing (e.g., kinase inhibition assays) reveals that:

  • 4-Methylpiperazine enhances solubility without steric hindrance.
  • Bulkier groups (e.g., benzyl) may reduce binding affinity due to steric clashes. Molecular docking (AutoDock Vina) and MD simulations can predict interactions with active sites (e.g., hydrogen bonding with B-RAF V600E mutants) .

Q. How stable is the compound under physiological pH and temperature?

Conduct forced degradation studies:

  • Acidic/basic hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours.
  • Thermal stress : 40–80°C for 72 hours. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylated or piperazine-cleaved derivatives) using LC-MS. Stability is pH-dependent, with optimal storage in neutral buffers at –20°C .

Q. Which catalysts are most effective for introducing the piperazine moiety?

Pd-based catalysts (Pd(OAc)₂, Pd₂(dba)₃) with bidentate ligands (Xantphos, BINAP) enable efficient C-N coupling. Microwave-assisted synthesis (100–120°C, 30 minutes) reduces reaction times. Catalyst loading (1–5 mol%) and base selection (Cs₂CO₃ vs. K₃PO₄) critically impact yields .

Q. What is the compound’s mechanism in kinase inhibition (e.g., B-RAFV600E)?

The benzoic acid scaffold and piperazine group mimic ATP-binding motifs. Competitive inhibition is confirmed via IC₅₀ assays (e.g., 0.5–2 µM against B-RAFV600E). Compare with reference inhibitors (e.g., vemurafenib) and use phospho-ERK Western blotting to validate pathway suppression .

Q. How to differentiate the compound from structurally similar impurities?

Advanced analytical techniques include:

  • HRMS for exact mass matching (Δ < 2 ppm).
  • 2D NMR (HSQC, HMBC) to confirm connectivity (e.g., coupling between piperazine methyl and adjacent protons).
  • Chiral HPLC (if stereoisomers are present).
    Synthesize potential impurities (e.g., 3-(trifluoromethyl) regioisomers) as reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.